2,5-Dimethyl-4-nitropyridine 1-oxide

説明

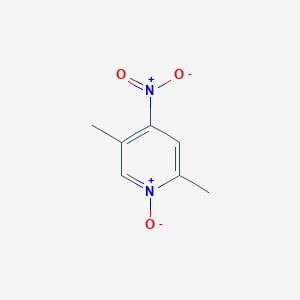

3,5-Dimethyl-4-nitropyridine 1-oxide (CAS 14248-66-9) is a nitro-substituted pyridine derivative with a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is characterized by a pyridine ring substituted with two methyl groups at positions 3 and 5, a nitro group at position 4, and an N-oxide functional group. The compound typically appears as a yellow crystalline solid with a melting point of 174–175°C and a density of 1.3 g/cm³ . Its synthesis involves nitration of 3,5-dimethylpyridine N-oxide, achieving yields of approximately 75% .

Key hazards include acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) . The compound is used in pharmaceutical research, notably as Esomeprazole Impurity 200 , and exhibits explosive properties under high-temperature or mechanical stress . Storage recommendations vary between –20°C (long-term) and +2 to +8°C (short-term) .

特性

IUPAC Name |

2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGSFHVUBRWBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176230 | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-42-2 | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Reagents

The nitration proceeds via electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) attacks the activated aromatic ring. Traditional methods employ concentrated nitric acid or fuming nitric acid as nitrating agents. However, recent advancements have replaced these with potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄), mitigating hazardous fumes and improving yield.

Key reagents :

Standard Procedure

-

Mixing phase : 2,5-Dimethylpyridine 1-oxide is dissolved in sulfuric acid (mass ratio 1:5–16) at 0–30°C.

-

Nitration : A sulfuric acid solution of KNO₃ is added dropwise, maintaining temperatures between 0–60°C.

-

Reaction : The mixture is heated to 60–120°C for 0.5–12 hours, monitored via HPLC.

-

Workup : The solution is cooled, neutralized with ammonia (pH 8–8.5), and filtered to isolate the product.

Optimization of Reaction Conditions

Temperature and Time

Optimal yields (85–86%) are achieved at 60–90°C with 1–2 hours of reaction time. Prolonged heating (>12 hours) or higher temperatures (>120°C) risk decomposition, reducing purity.

Table 1: Effect of Temperature and Time on Yield

| Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 60–65 | 2 | 85.7 | 99 |

| 85–90 | 1 | 85.0 | 99 |

| 110–120 | 0.5 | 86.3 | 99 |

| 85–90 | 12 | 85.1 | 99 |

Molar Ratios

A molar ratio of 0.5–1.5 (2,5-dimethylpyridine 1-oxide : KNO₃) maximizes nitration efficiency. Excess KNO₃ increases byproduct formation, while insufficient amounts lead to incomplete reactions.

Comparative Analysis of Nitrating Agents

Potassium Nitrate vs. Nitric Acid

Replacing nitric acid with KNO₃ offers distinct advantages:

-

Safety : Eliminates brown fumes (NO₂) generated during traditional nitration.

-

Yield : KNO₃-based methods achieve ~86% yield vs. 58% with nitric acid.

-

Environmental Impact : Redances nitric acid waste, aligning with green chemistry principles.

Table 2: Performance Comparison of Nitrating Agents

| Nitrating Agent | Yield (%) | Reaction Time (hours) | Purity (%) |

|---|---|---|---|

| KNO₃/H₂SO₄ | 85–86 | 0.5–2 |

化学反応の分析

Types of Reactions

2,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The nitro group is an excellent leaving group and can be displaced by halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: Halogenating agents such as sulfuryl chloride or acetyl bromide can be used to replace the nitro group with halogens.

Major Products Formed

Reduction: 2,5-Dimethyl-4-aminopyridine 1-oxide.

Substitution: 2,5-Dimethyl-4-halopyridine 1-oxide (e.g., 2,5-Dimethyl-4-chloropyridine 1-oxide).

科学的研究の応用

2,5-Dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 2,5-Dimethyl-4-nitropyridine 1-oxide involves its ability to participate in various chemical interactions due to the presence of the nitro and N-oxide groups. These groups can engage in hydrogen bonding, halogen bonding, and other non-covalent interactions, making the compound a versatile reagent in chemical synthesis .

類似化合物との比較

Key Differences :

- Substituent Effects : The absence of methyl groups in 4-nitropyridine N-oxide results in lower molecular weight (140.1 vs. 168.15 g/mol) and significantly lower melting point (–24°C vs. 174°C) due to reduced steric hindrance and weaker intermolecular forces .

- Reactivity : Methyl groups in 3,5-dimethyl-4-nitropyridine 1-oxide enhance thermal stability but increase explosivity under mechanical stress . In contrast, 4-nitropyridine N-oxide is more reactive toward nucleophilic substitution due to fewer electron-donating substituents .

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine

Molecular Formula : C₁₃H₁₈N₂O₅

Molecular Weight : 294.29 g/mol

Structure : A piperidine ring attached to a dimethoxy- and nitro-substituted benzene ring .

Applications : Primarily studied as a synthetic intermediate in organic chemistry .

Key Differences :

- Aromatic System : Unlike the pyridine N-oxide core of 3,5-dimethyl-4-nitropyridine 1-oxide, this compound features a benzene ring , altering electronic properties and reactivity.

- Functional Groups : The presence of methoxy groups increases solubility in polar solvents, whereas methyl groups in the pyridine derivative enhance hydrophobicity (logP = 2.16 vs. estimated higher logP for the dimethoxy compound) .

3,5-Dimethylpyridine N-Oxide (Precursor)

Molecular Formula: C₇H₉NO Molecular Weight: 139.15 g/mol Role: Intermediate in the synthesis of 3,5-dimethyl-4-nitropyridine 1-oxide .

Key Differences :

- Nitro Group Impact : The addition of a nitro group increases molecular weight by 29 g/mol and introduces strong electron-withdrawing effects, significantly altering redox behavior and stability .

Data Table: Comparative Analysis

Research Findings and Discrepancies

- Molecular Formula Conflict : erroneously lists the molecular formula of 3,5-dimethyl-4-nitropyridine 1-oxide as C₉H₁₁N₃O₄ , conflicting with authoritative sources (C₇H₈N₂O₃) . This is likely a typographical error.

- Synthesis Efficiency : The nitration of 3,5-dimethylpyridine N-oxide achieves 75% yield , outperforming traditional pyridine nitration methods that often require harsher conditions .

- Safety Profile : While 3,5-dimethyl-4-nitropyridine 1-oxide is explosive, 4-nitropyridine N-oxide poses higher acute toxicity risks (oral LD₅₀ = 107 mg/kg in rats) .

生物活性

2,5-Dimethyl-4-nitropyridine 1-oxide (CAS Number: 21816-42-2) is a heterocyclic compound characterized by the presence of a nitro group and an N-oxide functional group. Its molecular formula is , and it has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and industrial processes.

The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution. The nitro group at position 4 significantly influences its biological activity by altering electron density distribution within the molecule, which enhances its reactivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action involves interactions with various biomolecules, primarily through hydrogen bonding and π-π stacking due to the presence of the nitro and N-oxide groups. These interactions can lead to inhibition of enzymes, modulation of signaling pathways, and potential antimicrobial effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The presence of the nitro group is often correlated with increased antifungal activity as well .

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of enzymes such as HIV-1 reverse transcriptase. This suggests its utility in antiviral therapies .

3. Anticancer Potential

Preliminary studies indicate that derivatives of this compound may interfere with cellular processes relevant to cancer development, although more research is needed to establish definitive anticancer properties .

Case Studies

A notable study explored the interaction of pyridine-N-oxides with metalloporphyrins in living organisms. It was found that these interactions could enhance the biochemical activity of N-oxides, leading to applications in agriculture for regulating plant growth rates .

Another investigation highlighted the structural properties of nitropyridine-N-oxides, emphasizing their role as effective π-hole donors in various chemical reactions. This property is particularly relevant for designing new organic materials with unique optical characteristics .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 2,3-Dimethyl-4-nitropyridine 1-oxide | C₇H₈N₂O₃ | Antimicrobial |

| 3,5-Dimethyl-4-nitropyridine 1-oxide | C₇H₈N₂O₃ | Enzyme inhibition |

| 4-Nitro-2-picoline N-oxide | C₆H₆N₂O₃ | Antiviral |

This comparison illustrates that while all these compounds share a common nitro-pyridine structure, their specific substitution patterns lead to variations in biological activity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2,5-dimethyl-4-nitropyridine 1-oxide?

Methodological Answer:

Synthesis typically involves nitration and oxidation steps. To optimize yield:

- Use anhydrous DMF as a solvent to minimize side reactions (e.g., hydrolysis) and ensure controlled reaction kinetics .

- Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and a UV indicator.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials. Reference melting points (e.g., 136–138°C for analogous nitropyridine oxides) to assess purity .

- Employ NMR (¹H/¹³C) and FT-IR for structural validation: Look for characteristic nitro group stretches (~1520 cm⁻¹) and pyridine N-oxide signals (δ 8.5–9.0 ppm in ¹H NMR) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) during characterization?

Methodological Answer:

Contradictions may arise from tautomerism, solvent effects, or impurities.

- Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to exclude moisture/oxygen interference.

- Perform variable-temperature NMR to detect dynamic processes (e.g., tautomeric equilibria).

- Cross-validate with X-ray crystallography for definitive structural assignment. If unavailable, use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental data .

- For IR, confirm nitro group orientation via 2D-IR correlation spectroscopy to distinguish between resonance structures.

Basic: What protocols ensure safe handling of this compound in the lab?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store in a cool, dark environment to prevent photodegradation.

- Follow waste disposal guidelines for nitroaromatics, as they may be toxic or mutagenic. Reference safety protocols for structurally similar compounds (e.g., 4-nitropyridine N-oxide) .

Advanced: How to investigate the thermal and photolytic stability of this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air to determine decomposition temperatures and exothermic events.

- For photolysis, expose samples to UV-Vis light (e.g., 365 nm) in a photoreactor and monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase).

- Identify degradation products using LC-MS/MS and propose pathways via high-resolution mass spectrometry (HRMS) and isotopic labeling .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- Elemental analysis (C, H, N) to confirm stoichiometry (deviation <0.4% acceptable).

- HPLC with a diode-array detector (DAD) at 254 nm for purity assessment (>98% by area).

- ¹H NMR in deuterated DMSO to detect trace solvents or impurities. Compare integrations to theoretical proton counts .

Advanced: How to address discrepancies between HPLC purity and elemental analysis results?

Methodological Answer:

Discrepancies may stem from non-volatile impurities or hydrate formation.

- Perform Karl Fischer titration to quantify water content.

- Use mass spectrometry (e.g., ESI-MS) to detect non-UV-active contaminants.

- Recrystallize from anhydrous solvents and re-analyze. If inconsistencies persist, employ ion chromatography to identify ionic impurities .

Advanced: What computational methods can elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways.

- Analyze frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack.

- Validate with isotope effects (e.g., deuterium labeling) in kinetic studies .

Basic: How to design experiments for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Use in vitro kinase assays (e.g., ADP-Glo™) to screen for inhibitory activity.

- Perform dose-response curves (IC₅₀ determination) with triplicate measurements.

- Reference structural analogs (e.g., nitrofuran derivatives) for activity benchmarks .

Advanced: How to resolve conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Synthesize derivatives with systematic substituent variations (e.g., methyl vs. methoxy groups).

- Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity.

- Validate hypotheses via X-ray co-crystallography with target enzymes .

Advanced: What strategies mitigate byproduct formation during nitration/oxidation steps?

Methodological Answer:

- Optimize stoichiometry (e.g., nitric acid/substrate ratio) to minimize over-nitration.

- Introduce protecting groups (e.g., acetyl) on methyl substituents to direct regioselectivity.

- Use flow chemistry for precise temperature/residence time control, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。